molecular formula C12H22N2O4 B8222010 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid

Cat. No.: B8222010
M. Wt: 258.31 g/mol
InChI Key: NGJFSGJLZBCZDB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino substituent on the azetidine ring. This compound is primarily used in pharmaceutical research, particularly in the development of protease inhibitors and peptidomimetics due to its conformational rigidity and functional versatility .

Properties

IUPAC Name

2-[3-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(17)14-7-12(8-14,13(4)5)6-9(15)16/h6-8H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJFSGJLZBCZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or an amino acid derivative.

    Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the azetidine ring using a reagent like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Dimethylation of the Amino Group: The dimethylamino group is introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the azetidine ring through a nucleophilic substitution reaction involving a suitable acylating agent, such as acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetic acid moiety can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the acetic acid moiety.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid. For instance, molecular docking studies and in vitro assays have demonstrated its ability to inhibit cancer cell proliferation. The compound's interaction with DNA and bovine serum albumin suggests that it may interfere with critical cellular processes, potentially leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that derivatives of azetidinyl acetic acids can serve as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 diabetes and Alzheimer's disease. The mechanism of action involves binding to the active sites of these enzymes, thereby modulating their activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding the interaction dynamics at a molecular level, providing insights into how modifications to the compound's structure could enhance its therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of azetidine derivatives, including those related to this compound, against several cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). Results indicated significant cytotoxic effects, with some derivatives achieving over 80% inhibition in cell viability .

Case Study 2: Enzyme Inhibition

Another research focused on synthesizing new derivatives based on azetidine structures and their inhibitory effects on α-glucosidase and acetylcholinesterase. The findings highlighted that certain modifications to the azetidine core could lead to enhanced inhibitory activity, suggesting a pathway for developing new therapeutics for metabolic disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting biochemical pathways. The dimethylamino group and the azetidine ring play crucial roles in binding to the active sites of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent/R-Group Key Properties/Applications
Target: 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid C₁₂H₂₃N₂O₄* ~259.3* 3-(dimethylamino) Intermediate in drug synthesis; basicity from dimethylamino aids solubility in polar media
2-{1-[(tert-butoxy)carbonyl]-3-(methylamino)azetidin-3-yl}acetic acid C₁₁H₂₀N₂O₄ 244.29 3-(methylamino) Less steric hindrance than dimethylamino; used in peptide coupling reactions
2-{1-[(tert-Butoxy)carbonyl]-3-(Fmoc-amino)azetidin-3-yl}acetic acid C₂₅H₂₈N₂O₆ 452.5 3-(Fmoc-protected amino) Peptide synthesis; Fmoc group enables orthogonal protection strategies
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid C₁₁H₁₉NO₄ 229.27 No additional substituent Simplified structure; reactive azetidine ring for functionalization
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid C₁₈H₂₃N₃O₄ 357.4 Indole moiety Targets indole-binding enzymes; potential anticancer/antiviral applications
2-({1-[(tert-Butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid C₁₆H₂₁NO₅ 307.3* 3-phenyl ether Enhanced lipophilicity for membrane permeability; used in prodrug design

Note: Molecular formula and weight for the target compound are inferred from structural analogs.

Detailed Analysis of Key Differences

Substituent Effects on Reactivity and Solubility
  • Dimethylamino vs. Methylamino (): The dimethylamino group in the target compound increases steric bulk and basicity compared to methylamino. This enhances solubility in acidic media due to protonation of the tertiary amine, whereas the methylamino analog may exhibit lower solubility but higher reactivity in nucleophilic substitutions .
  • Fmoc-Protected Amino (): The Fmoc group introduces a bulky, UV-active protecting group, making the compound suitable for solid-phase peptide synthesis. However, the increased molecular weight (452.5 vs. ~259.3) reduces solubility in non-polar solvents compared to the target compound .
  • This contrasts with the dimethylamino group’s role in charge-mediated interactions .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This compound features a tert-butoxycarbonyl (Boc) protecting group, a dimethylamino-substituted azetidine ring, and an acetic acid moiety, making it of interest for its unique structural properties and biological activity.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 2171847-74-6

The compound can be synthesized through multiple steps involving the formation of the azetidine ring, introduction of substituents, and protection of functional groups. The Boc group is commonly used in organic synthesis to protect amines during reactions .

The precise biological targets and mechanisms of action for this compound remain largely uncharacterized. However, its structural components suggest potential interactions with various biological macromolecules. The azetidine ring may facilitate binding to specific receptors or enzymes due to its conformational flexibility .

Biological Activity

Recent studies have explored the biological activities of azetidine derivatives, including those related to anti-cancer properties, antimicrobial effects, and potential neuroprotective roles. The following are notable findings regarding the biological activity of this compound:

Antimicrobial Activity

Similar azetidine derivatives have demonstrated antibacterial and antifungal properties. In vitro tests have indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that some azetidine-based compounds may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This area warrants further investigation to elucidate the specific pathways involved .

Case Studies

  • Anticancer Evaluation : A study assessed the cytotoxicity of various azetidine derivatives against human breast cancer cells (MCF-7). Compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant anti-proliferative effects.
  • Antimicrobial Screening : Another investigation tested a series of azetidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had MIC values comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Comparative Analysis

The table below summarizes the biological activities of selected azetidine derivatives compared to this compound:

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Potential
Compound AIC50 = 5 µMMIC = 10 µg/mLModerate
Compound BIC50 = 15 µMMIC = 5 µg/mLHigh
This compound TBDTBDTBD

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling and storing 2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid in laboratory settings?

  • Methodological Answer :

  • Handling : Use P95 (US) or P1 (EU) respirators for low-level exposure and OV/AG/P99 (US) or ABE1P3D (EU) respirators for higher protection. Wear nitrile gloves, protective clothing, and safety goggles to prevent skin/eye contact .
  • Storage : Store in tightly sealed containers under nitrogen (-18°C) in a cool, well-ventilated area away from light, heat, and incompatible materials (e.g., strong acids, oxidizers) .
  • Emergency Measures : In case of fire, use self-contained breathing apparatus (SCBA) and sand/vermiculite for spill containment .

Q. How can researchers synthesize and purify this compound with optimal yield?

  • Methodological Answer :

  • Synthesis : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with tert-butoxycarbonyl (Boc)-protected intermediates, as demonstrated in analogous boronic acid coupling protocols .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. What analytical techniques are most effective for characterizing its physical and chemical properties?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the Boc-protected azetidine ring and dimethylamino group. IR spectroscopy can confirm carbonyl (C=O) and tertiary amine (N-CH3_3) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to validate the molecular ion peak (expected m/z ~317.39 for C18_{18}H23_{23}NO4_4) .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures, as direct data for this compound is unavailable .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated stability studies in buffered solutions (pH 3–10) at 25°C/60% RH. Monitor degradation via HPLC and identify byproducts (e.g., Boc deprotection) using LC-MS .
  • Solvent Compatibility : Test solubility in DMSO, THF, and aqueous mixtures. Note that polar aprotic solvents (e.g., DMF) may enhance stability compared to protic solvents .

Q. What computational strategies can predict its reactivity in novel reaction systems?

  • Methodological Answer :

  • Reaction Modeling : Apply density functional theory (DFT) to calculate transition states and activation energies for Boc deprotection or nucleophilic substitutions. Use software like Gaussian or ORCA .
  • Machine Learning : Train models on existing azetidine derivatives to predict reaction outcomes (e.g., ICReDD’s reaction path search methods) .

Q. How can contradictory data on its toxicological profile be resolved?

  • Methodological Answer :

  • In Silico Tox Prediction : Use tools like EPA’s ToxCast or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD50_{50}) and compare with experimental data .
  • In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity. Cross-validate with zebrafish embryo toxicity tests (ZFET) for ecotoxicological relevance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere, fixed humidity). For solubility, use nephelometry to quantify undissolved particles .
  • Inter-Lab Validation : Collaborate with independent labs to verify results, ensuring instrumentation (e.g., DSC for melting points) is calibrated .

Methodological Tools and Resources

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) .
  • Data Management : Implement ELN (Electronic Lab Notebook) systems with chemical software (e.g., ChemAxon) for secure data storage and analysis .

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